2',4'-Difluoro-3-(4-fluorophenyl)propiophenone

Description

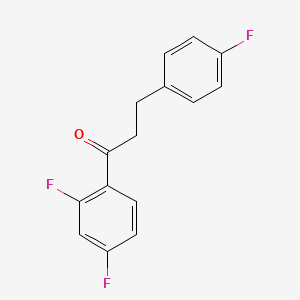

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS: 654673-34-4) is a fluorinated propiophenone derivative with the molecular formula C₁₅H₁₁F₃O and a molecular weight of 264.24 g/mol . Its structure features three fluorine substituents: two on the benzene ring at the 2' and 4' positions and one on the adjacent 4-fluorophenyl group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing and steric effects of fluorine atoms, which can enhance metabolic stability and modulate bioactivity .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDMZVRFGBYWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644601 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654673-34-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone typically involves the formation of a propiophenone backbone substituted with fluorinated phenyl groups. The key step is the coupling of appropriately fluorinated aromatic precursors with a ketone-forming reagent under controlled conditions.

Specific Synthetic Approaches

Friedel-Crafts Acylation

- Description: A classical method to prepare aromatic ketones involves Friedel-Crafts acylation of fluorinated benzene derivatives with acid chlorides or anhydrides.

- Reagents: 2,4-difluorobenzoyl chloride or 4-fluorobenzoyl chloride as acylating agents; aluminum chloride (AlCl3) as catalyst.

- Conditions: Anhydrous environment, low temperature (0–5°C) to moderate temperature (up to 50°C), in solvents like dichloromethane or nitrobenzene.

- Outcome: Formation of the ketone linkage attaching the fluorinated phenyl rings.

Cross-Coupling Reactions (e.g., Suzuki or Negishi Coupling)

- Description: Modern synthetic methods employ palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between fluorinated aryl halides and arylboronic acids or organozinc reagents.

- Reagents: 2,4-difluorophenylboronic acid and 4-fluorophenyl halide derivatives or vice versa.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Base (e.g., K2CO3), solvents like toluene or DMF, temperatures ranging from 80 to 120°C.

- Advantages: High regioselectivity and functional group tolerance, enabling precise fluorine substitution patterns.

Ketone Formation via Propiophenone Intermediate

- Description: The propiophenone moiety can be constructed by alkylation of fluorinated benzene derivatives with α-haloketones or via Claisen condensation of fluorinated acetophenones with esters.

- Conditions: Use of strong bases (e.g., LDA, NaH), low temperatures to avoid side reactions.

- Purification: Recrystallization or chromatography to isolate the pure ketone.

Industrial Scale Preparation

- Batch or Continuous Flow: Industrial synthesis often employs continuous flow reactors for better control of reaction parameters and scalability.

- Catalyst Use: Palladium catalysts with optimized ligand systems to enhance yield and selectivity.

- Purification: Multi-step purification including recrystallization and chromatographic techniques to achieve high purity (>97%).

- Typical Yields: Reported yields range from 65% to 85% depending on the method and scale.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–140 °C | Lower temps for Friedel-Crafts; higher for cross-coupling |

| Solvents | Dichloromethane, Toluene, DMF | Choice depends on reaction type |

| Catalyst Loading | 0.1–5 mol% (Pd catalysts) | Optimized for cost and efficiency |

| Reaction Time | 1–6 hours | Longer times for complex substitutions |

| Base | K2CO3, NaH, LDA | Base choice critical for selectivity |

| Purification Methods | Recrystallization, Chromatography | To achieve >97% purity |

Research Findings and Data

- Yield and Purity: Studies report yields of 70–85% with purity levels exceeding 95% after purification steps.

- Catalyst Efficiency: Use of palladium complexes with specific ligands improves turnover numbers and reduces side reactions.

- Reaction Mechanism Insights: The presence of fluorine atoms influences the electronic properties of the aromatic rings, affecting reactivity and regioselectivity in acylation and coupling reactions.

- Safety and Environmental Considerations: Modern methods aim to minimize the use of toxic reagents and harsh conditions, favoring milder solvents and catalysts.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-difluorobenzoyl chloride, AlCl3 | 0–50°C, DCM solvent | 65–75 | 90–95 | Simple, classical approach | Requires anhydrous conditions, corrosive catalyst |

| Pd-Catalyzed Cross-Coupling | Fluorophenylboronic acid, aryl halide | Pd(PPh3)4, K2CO3, 80–120°C | 75–85 | 95–98 | High selectivity, functional group tolerance | Catalyst cost, requires ligand optimization |

| Propiophenone Intermediate Formation | α-Haloketones, fluorobenzenes | Strong base, low temp | 70–80 | 90–95 | Versatile intermediate | Sensitive to moisture, side reactions possible |

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

2’,4’-Difluoro-3-(4-fluorophenyl)propiophenone has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Propiophenone Derivatives

*Dihedral angles between aromatic rings in analogous fluorinated compounds.

- Steric Effects: Fluorine substituents induce nonplanar conformations in aromatic systems due to steric repulsion, as observed in pyrazole derivatives (e.g., 4.64°–10.53° dihedral angles in fluorophenyl-pyrazole compounds) .

- Polarity : Chlorine substitution (e.g., in 4'-chloro analogs) increases polarity compared to fluorine, influencing solubility and reactivity .

Metabolic and Environmental Stability

- Fungal Metabolism: Fluorophenyl groups resist oxidative metabolism in fungi, as shown in biotransformation studies of similar azetidinone derivatives . This suggests this compound may persist longer in environmental systems compared to non-fluorinated analogs.

- Allelopathic Potential: While acetophenone derivatives like 2',4'-dimethylacetophenone are naturally occurring allelochemicals, fluorinated versions could offer stronger inhibition of competing plant species due to increased stability .

Biological Activity

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a propiophenone backbone with fluorine substitutions at the 2' and 4' positions of the phenyl ring, as well as a para-fluorophenyl group. This unique substitution pattern enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₁F₂O |

| Molecular Weight | 252.25 g/mol |

| Structure | Chemical Structure |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines. For instance, it has been shown to interfere with estrogen receptor pathways, which are crucial in hormone-dependent cancers .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains, indicating its usefulness in developing new antibacterial agents.

- Analgesic Effects : Some studies have indicated that derivatives of this compound may interact with pain modulation pathways, suggesting possible applications as analgesics.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorine atoms enhance the binding affinity of the compound to certain enzymes, potentially inhibiting their activity. This mechanism is crucial for its anticancer effects, where it may disrupt metabolic pathways in tumor cells.

- Receptor Modulation : The compound's structure allows it to bind to estrogen receptors, influencing gene expression related to cell growth and apoptosis. This dual action (as an aromatase inhibitor and estrogen receptor modulator) positions it as a candidate for further development in cancer therapies .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a therapeutic agent .

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, highlighting its potential utility in treating infections caused by resistant strains.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. Advanced Research Focus

- HPLC-PDA/MS : Detects halogenated byproducts (e.g., defluorinated analogs) at ppm levels.

- Headspace GC-MS : Identifies volatile impurities (e.g., residual benzene) .

- ICP-OES : Monitors heavy metal catalysts (e.g., Cu from synthesis) .

How do computational tools like PISTACHIO and REAXYS enhance synthetic route design for fluorinated propiophenones?

Advanced Research Focus

Databases predict feasible routes by scoring precursors (e.g., relevance heuristic models) and filtering non-viable pathways. For example, REAXYS identifies optimal fluorinating agents (e.g., Selectfluor® over DAST) to minimize side reactions. Machine learning models (e.g., BKMS_METABOLIC) prioritize routes with >90% atom economy .

What safety protocols are essential for handling fluorinated propiophenones in laboratory settings?

Q. Basic Research Focus

- Storage : Away from ignition sources (P210) in inert atmospheres (N or Ar) .

- PPE : Fluoropolymer-coated gloves and fume hoods (P201/P202).

- Waste Disposal : Neutralization with Ca(OH) before incineration .

How does crystallographic data resolve ambiguities in polymorph identification for fluorinated propiophenones?

Advanced Research Focus

Single-crystal XRD (e.g., CCDC 2163755) distinguishes polymorphs by unit cell parameters. For 4-(4-Fluorobenzoyl)-3-phenyl derivatives, hydrogen-bonding motifs (e.g., C=O···H–F) dictate packing efficiency. Rietveld refinement of PXRD data quantifies phase purity (>97% by peak deconvolution) .

How do substituent effects (e.g., fluorine position) alter the physicochemical properties of propiophenones?

Advanced Research Focus

Comparative studies with analogs (e.g., 3,4-Difluorobenzophenone vs. 4,4’-Difluorobenzophenone) show:

- LogP : Increased lipophilicity with ortho-fluorine (LogP = 3.2 vs. 2.8).

- Melting Point : Ortho-substituents reduce symmetry, lowering mp (106–109°C vs. 68–70°C for meta-fluoro analogs) .

How should researchers reconcile conflicting data on optimal pH for fluorinated propiophenone synthesis?

Advanced Research Focus

Divergent pH optima (e.g., pH 4 vs. pH 6 in related syntheses) arise from substrate-specific acid dissociation constants (pKa). Titration studies with potentiometric sensors determine the protonation state of intermediates. For example, 2,4-difluoroaniline (pKa ≈ 1.5) requires pH > 3 to avoid premature precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.